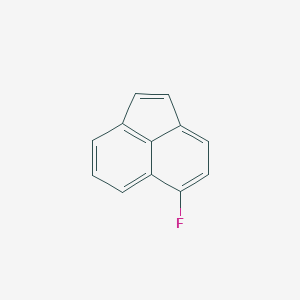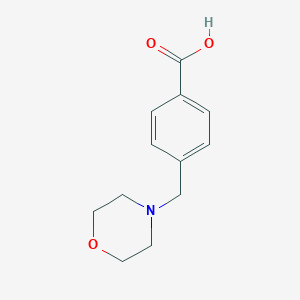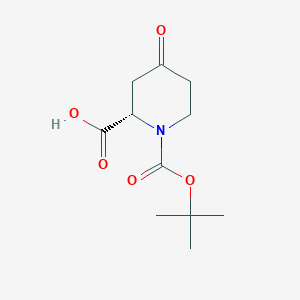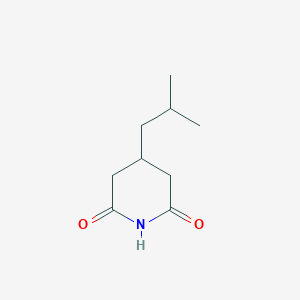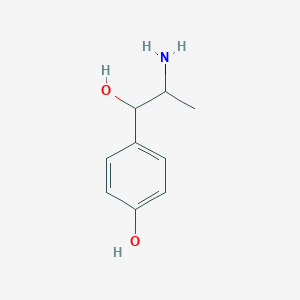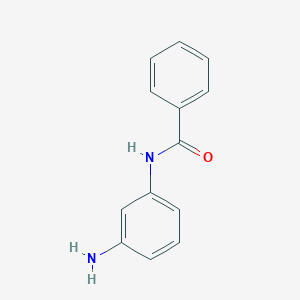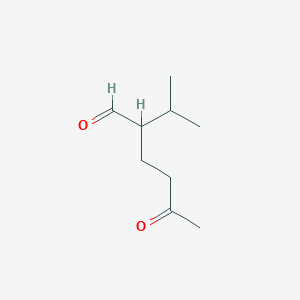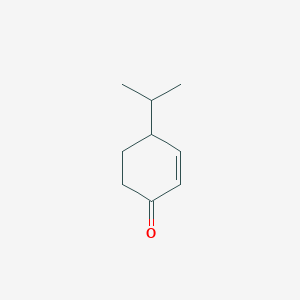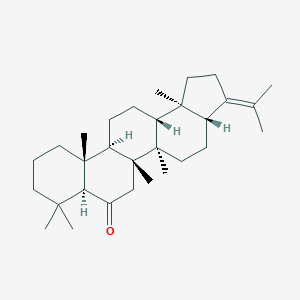
Zeorininone a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zeorininone A is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a polyketide-derived compound that was first isolated from the marine-derived fungus Penicillium sp. F23-2. This compound has shown promising results in various scientific studies, and researchers are exploring its potential use in the treatment of various diseases.
Mécanisme D'action
Zeorininone A exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antimicrobial properties that make it effective against various pathogens.
Effets Biochimiques Et Physiologiques
Zeorininone A has several biochemical and physiological effects on the body. It has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Zeorininone A has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is cost-effective and environmentally friendly. Additionally, it has low toxicity and can be used at high concentrations without adverse effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on Zeorininone A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-aging agent. Additionally, researchers are exploring its potential use in the treatment of viral infections such as COVID-19.
Conclusion:
Zeorininone A is a natural product that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are exploring its potential use in several areas, including neurodegenerative diseases and anti-aging. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
Zeorininone A can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of chemical reactions to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. The latter method is preferred due to its cost-effectiveness and environmental friendliness.
Applications De Recherche Scientifique
Zeorininone A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are also exploring its potential use as an antioxidant and neuroprotective agent.
Propriétés
Numéro CAS |
17169-69-6 |
|---|---|
Nom du produit |
Zeorininone a |
Formule moléculaire |
C30H48O |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
Clé InChI |
DFJSYBROWDTLAV-YZMJCTNISA-N |
SMILES isomérique |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C |
SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
SMILES canonique |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



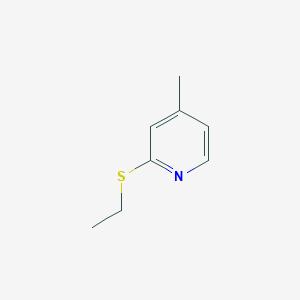
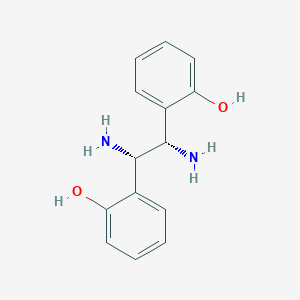
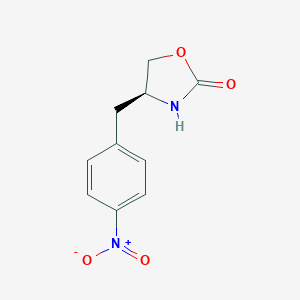
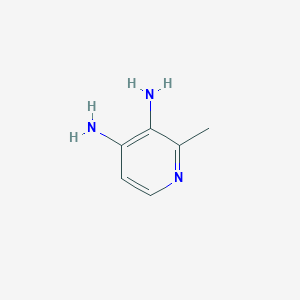
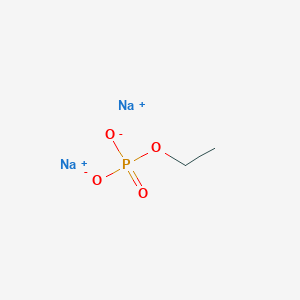
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
